3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide
Description
3-Chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is a hydrazone-based compound featuring a benzohydrazide backbone substituted with a chlorine atom at the 3-position and a 2,4-dimethoxyphenyl ethylidene group. Hydrazones like this are widely studied for their anticancer, antimicrobial, and catalytic properties . Notably, structurally similar compounds (e.g., 3-chloro-N′-(2-hydroxybenzylidene)-benzohydrazide) exhibit selective LSD1 inhibition, a key epigenetic target in cancer therapy, suggesting analogous mechanisms for this compound .
Properties
IUPAC Name |
3-chloro-N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(15-8-7-14(22-2)10-16(15)23-3)19-20-17(21)12-5-4-6-13(18)9-12/h4-10H,1-3H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRALTJPQQXFDN-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2,4-dimethoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-chloro-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their modifications, and functional differences:
Chemical Reactivity
- Substituent Effects :
- Methoxy vs. Hydroxy : Methoxy groups (target compound) improve solubility in organic solvents compared to hydroxylated analogs (), which favor aqueous coordination environments .
- Halogen Variation : Bromine substituents () increase molecular weight and steric bulk, reducing catalytic efficiency in vanadium complexes compared to chlorine analogs .
Notes
Synthesis: Most analogs are synthesized via condensation of substituted benzohydrazides with carbonyl compounds in ethanol/acetic acid under reflux, yielding 51–83% .
Characterization : Single-crystal X-ray diffraction (e.g., ), IR (C=N stretch ~1600 cm⁻¹), and NMR (aromatic protons at δ 6.5–8.5 ppm) are standard for structural confirmation .
Applications : Prioritize methoxy-substituted hydrazides for cancer therapy (LSD1 inhibition) and chloro/bromine variants for catalysis due to tunable redox properties .
Biological Activity
3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 319.8 g/mol. The compound features a hydrazide functional group which is known for diverse biological activities.
Biological Activity Overview
Hydrazides, including the target compound, have been noted for various biological activities such as antifungal, antibacterial, and anticancer properties. The specific biological activities associated with this compound are summarized below:
Antifungal Activity
Research indicates that hydrazides exhibit antifungal properties. For instance, studies have shown that related compounds demonstrate significant activity against various fungal strains, suggesting that this compound may possess similar efficacy .
Anticancer Potential
Emerging evidence suggests that compounds with hydrazide moieties can induce apoptosis in cancer cells. Investigations into related benzohydrazides have revealed mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This positions this compound as a candidate for further anticancer research.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Hydrazides can interfere with key metabolic enzymes in pathogens.
- DNA Interaction : Some hydrazides have been shown to bind to DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar compounds:
| Compound | Activity | Reference |
|---|---|---|
| 3-Chloro-benzohydrazide | Antifungal | |
| Benzohydrazide derivatives | Antibacterial | |
| Various hydrazides | Anticancer |
These findings underscore the potential for this compound to exhibit similar biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
